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Compound of Interest

Compound Name: 3-(2-Hydroxyethoxy)phenol

CAS No.: 49650-88-6

Cat. No.: B3425958

Get Quote

Executive Summary
3-(2-Hydroxyethoxy)phenol (CAS 102667-56-1) is a critical mono-alkylated resorcinol

derivative, predominantly utilized as a coupler in oxidative hair dyeing formulations and as an

intermediate in organic synthesis. Unlike its parent compound, resorcinol, this molecule

possesses an asymmetric electronic structure—containing one free phenolic hydroxyl group

and one hydroxyethyl ether group.

This guide provides a rigorous comparative analysis of its UV-Vis absorption profile. By

contrasting it with structural analogs like Resorcinol and 3-Methoxyphenol, we establish a

spectroscopic fingerprint essential for purity assessment, reaction monitoring, and formulation

stability studies.

Spectroscopic Profile & Mechanism
Electronic Transitions
The UV absorption of 3-(2-Hydroxyethoxy)phenol is dominated by
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transitions of the benzene ring. The presence of the hydroxyethoxy (

) and hydroxyl (

) groups exerts a bathochromic (red) shift and a hyperchromic effect (increased intensity)
relative to benzene, due to the interaction of the non-bonding (

) electrons of the oxygen atoms with the aromatic

-system (auxochromic effect).

Primary Band (E-band): Typically observed ~210–220 nm (often obscured by solvent cutoff).

Secondary Band (B-band): The diagnostic peak, observed in the 270–280 nm region. This

band is sensitive to solvent polarity and pH.

Solvatochromism and pH Dependence
A critical differentiator for this compound is its behavior under varying pH conditions.

Neutral/Acidic Media: The molecule exists in its non-ionized form. The spectra resemble 3-

Methoxyphenol.

Alkaline Media (pH > 10): The free phenolic proton is abstracted, forming a phenolate anion.

This delocalizes charge into the ring, lowering the energy gap for

transitions and causing a significant red shift (to ~290–300 nm).

Note: Unlike Resorcinol, which can form a di-anion, 3-(2-Hydroxyethoxy)phenol can only

form a mono-anion, providing a distinct spectral endpoint.

Comparative Analysis: Performance vs. Alternatives
The following table contrasts 3-(2-Hydroxyethoxy)phenol with its primary structural analogs.

This data is crucial for identifying cross-contamination in synthesis.
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Feature
3-(2-
Hydroxyethoxy)phe
nol

Resorcinol (Parent)
3-Methoxyphenol
(Analog)

CAS Number 102667-56-1 108-46-3 150-19-6

Structure
Mono-ether, Mono-

phenol
Di-phenol

Mono-ether, Mono-

phenol

(Neutral) 274 – 278 nm 275 nm 274 nm

(Alkaline)
~292 nm (Mono-

anion)

~290 nm (Mono) /

~310 nm (Di)
~292 nm (Phenolate)

Solubility (Water)
High (due to glycol

chain)
High Moderate

Application
Hair Dye Coupler

(Yellow/Red)
Coupler / Antiseptic Intermediate

Interference Risk
Low (Distinct HPLC

RT)

High (Starting

Material)
Low

Diagram 1: Electronic State Transitions
The following diagram illustrates the ionization pathway that dictates the spectral shift.

Neutral Species
(pH < 8)

λmax ~276 nm

Phenolate Anion
(pH > 10)

λmax ~292 nm
 Deprotonation of -OH

Ether Group
(Remains Protonated)

 Inert Site
Addition of Base
(NaOH / NH3)

 Titrant

Click to download full resolution via product page

Caption: pH-dependent ionization pathway. Only the phenolic -OH deprotonates, causing the

bathochromic shift.
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Experimental Protocol: Self-Validating Workflow
To ensure reproducibility and data integrity (E-E-A-T), follow this standardized protocol. This

workflow includes a "Self-Validation" step to confirm instrument performance.

Reagents & Equipment[1]
Analyte: 3-(2-Hydroxyethoxy)phenol (>98% purity).

Solvent A: Methanol (HPLC Grade) – for stock solution.

Solvent B: 0.1 M NaOH – for bathochromic shift validation.

Equipment: Double-beam UV-Vis Spectrophotometer (Bandwidth < 2 nm).

Cuvettes: Quartz, 1 cm path length.

Step-by-Step Methodology
Step 1: Stock Solution Preparation Dissolve 10.0 mg of analyte in 100 mL Methanol.

Concentration: 100 µg/mL (approx. 0.6 mM).

Validation: Solution must be clear and colorless. Any yellowing indicates oxidation (discard).

Step 2: Working Standard Dilution Dilute 1.0 mL of Stock into 9.0 mL of Methanol (or Water).

Final Concentration: 10 µg/mL.

Target Absorbance: 0.2 – 0.8 AU (Linear range).

Step 3: Baseline Correction Fill both reference and sample cuvettes with pure solvent. Run

"Auto-Zero" or "Baseline Correction" from 200 nm to 400 nm.

Step 4: Spectral Scan (Neutral) Replace sample cuvette with Working Standard. Scan 200–400

nm.

Expected Result: A smooth Gaussian peak centered at 274–278 nm.
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Step 5: Ionization Check (Self-Validation) Add 2 drops of 1 M NaOH to the cuvette. Invert to

mix. Rescan.

Pass Criteria: Peak maximum must shift to >290 nm.

Fail Criteria: No shift indicates the compound is not a phenol (potential etherification of both

groups).

Diagram 2: Analytical Workflow
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Caption: Operational workflow for UV-Vis characterization and identity validation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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